{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Overview
Description
{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol is a synthetic compound belonging to a class of organic chemicals known for their diverse functional applications in scientific research, particularly in chemistry, biology, and medicine. The compound's unique structure, featuring iodine and trifluoromethyl diazirine groups, allows for diverse reactivity and utility in molecular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol typically involves multi-step organic reactions. The core synthetic route often starts with the halogenation of phenyl compounds, followed by the introduction of the trifluoromethyl diazirine group. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for the successful synthesis and yield optimization.
Industrial Production Methods: Industrial production scales up these laboratory procedures, optimizing reaction conditions for efficiency and cost-effectiveness. Techniques like batch processing, continuous flow reactors, and chromatography purification are employed to ensure high purity and consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes: {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Its structure allows for versatility in reactivity, making it valuable for numerous chemical transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent type are optimized for each specific transformation.
Major Products Formed from These Reactions: The major products depend on the type of reaction. Oxidation might yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution reactions often lead to derivatives with altered functional groups enhancing the compound's utility in various applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a photoreactive probe due to the diazirine group's ability to form reactive intermediates upon irradiation with UV light. This property is leveraged in studies involving molecular interactions and dynamics.
Biology: Biologically, {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol serves as a tool for photoaffinity labeling, allowing scientists to identify binding sites of biomolecules in complex biological systems. Its reactivity helps in elucidating the structure-function relationships of proteins and other macromolecules.
Medicine: In medicine, the compound's unique photoreactive properties are explored in drug design and development. It assists in the identification of potential drug targets and the study of drug-receptor interactions, enhancing the understanding of therapeutic mechanisms.
Industry: Industrially, the compound finds applications in materials science, particularly in the development of photoresists and photopolymers used in the semiconductor industry. Its reactivity is harnessed to create patterns and structures at microscopic scales.
Mechanism of Action
The mechanism by which {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol exerts its effects involves the generation of reactive carbene intermediates upon UV irradiation. These intermediates can insert into various chemical bonds, facilitating the study of molecular interactions. Molecular targets include proteins, nucleic acids, and other macromolecules, with pathways involving photochemical reactions leading to cross-linking or modification of these targets.
Comparison with Similar Compounds
Similar Compounds:
{3-[Trifluoromethyl]phenyl}methanol
5-Iodo-2-phenyl-1,3-diazine
{3-[Diazirin-3-yl]phenyl}methanol
Highlighting Uniqueness: Compared to similar compounds, {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol uniquely combines the reactivity of the iodine and trifluoromethyl diazirine groups. This combination enhances its utility in photochemical studies and broadens its application range, making it a more versatile tool in scientific research.
This compound's multifaceted utility in chemistry, biology, medicine, and industry underscores its importance in modern scientific endeavors. Its unique structure and reactivity continue to drive advancements across various fields.
Properties
IUPAC Name |
[3-iodo-5-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-1-5(4-16)2-7(13)3-6/h1-3,16H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIQIKVXWDNGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2(N=N2)C(F)(F)F)I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50825503 | |
Record name | {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50825503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713497-17-7 | |
Record name | {3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50825503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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